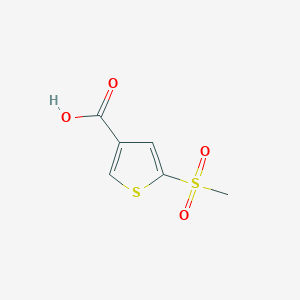
2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “2-(4-Butoxyphenyl)-N-hydroxyacetamide” is a non-steroidal anti-inflammatory drug (NSAID) used to treat skin conditions like atopic eczema and inflammatory dermatoses . It’s typically administered topically for the treatment of subacute and chronic eczema of the skin, including atopic eczema and other inflammatory dermatoses .
Molecular Structure Analysis
The molecular structure analysis of the related compound “2-(4-butoxyphenyl)-N-hydroxyacetamide” shows that it has a significant effect on the adsorption of both organic dyes .
Chemical Reactions Analysis
In the context of dye-sensitized solar cells (DSCs), the related compound “2-(4-butoxyphenyl)-N-hydroxyacetamide” has been investigated. The sensitization by the absorption of sensitizers leads to an obvious enhancement in the visible light absorption as well as a higher photovoltaic efficiency .
Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “2-(4-butoxyphenyl)-N-hydroxyacetamide” include a molecular weight of 207.27 g/mol, XLogP3 of 2.2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 6 .
作用機序
Target of Action
It’s structurally similar compound, bufexamac, is known to be a cox inhibitor . COX, or cyclooxygenase, is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain.
Mode of Action
Based on the structural similarity to bufexamac, it can be hypothesized that it may also act as a cox inhibitor . COX inhibitors work by blocking the COX enzymes, thereby reducing the production of prostaglandins. This can result in reduced inflammation and pain.
Biochemical Pathways
If it acts similarly to bufexamac, it would affect the prostaglandin synthesis pathway by inhibiting the cox enzymes . This would lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Result of Action
If it acts similarly to bufexamac, it would reduce the production of prostaglandins, leading to a decrease in inflammation and pain .
Safety and Hazards
特性
IUPAC Name |
2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-6-7-12-18-14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLYRKSJEHDMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




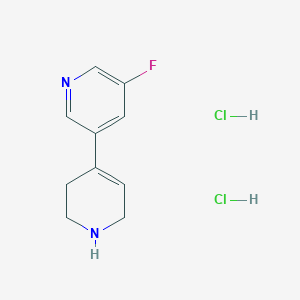

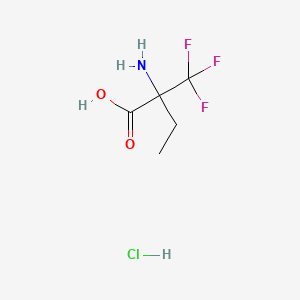

![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
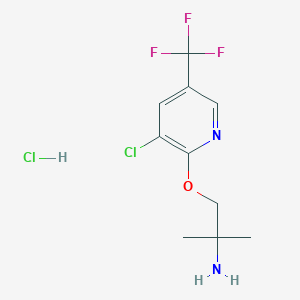
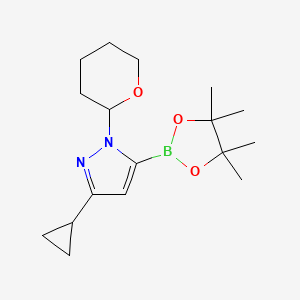
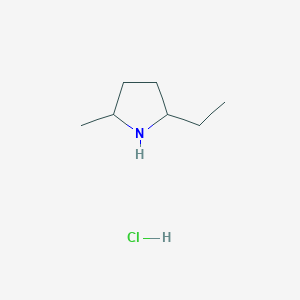

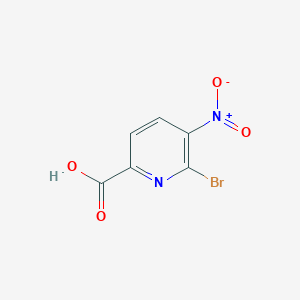
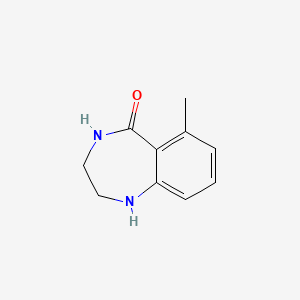
![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)
